XE169 protein XE169 protein
Brand Name: Vulcanchem
CAS No.: 154609-99-1
VCID: VC0233457
InChI:
SMILES:
Molecular Formula: C8H10N2O2
Molecular Weight: 0

XE169 protein

CAS No.: 154609-99-1

Cat. No.: VC0233457

Molecular Formula: C8H10N2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

XE169 protein - 154609-99-1

Specification

CAS No. 154609-99-1
Molecular Formula C8H10N2O2
Molecular Weight 0

Introduction

Discovery and Identification

XE169 was first described as a novel human X-linked gene through the isolation and characterization of overlapping cDNA clones. The composite cDNA sequence was found to comprise 5910 bp (or 5901 bp) plus a poly(A) tail, with 531 bp 5' and 696 bp 3' untranslated regions. Northern blot analysis revealed only a single prominent band approximately 6 kb in size, suggesting that the sequence represented a full-length or near full-length cDNA for the gene .

The original identification of XE169 revealed two important characteristics that would later prove significant:

  • Alternative splicing generates two distinct transcripts, either containing or missing a nine-nucleotide stretch in the single large open reading frame

  • These alternative transcripts predict two XE169 protein isoforms composed of 1557 and 1560 amino acids, respectively

Genomic Location and Evolution

Chromosomal Location

Southern hybridization analysis using human-mouse somatic cell hybrids containing various portions of translocated human X chromosomes assigned XE169 to the proximal half of the X short arm between Xp21.1 and the centromere . This location on the X chromosome is significant for understanding the gene's inheritance patterns and expression regulation.

Evolutionary Conservation

XE169/KDM5C demonstrates significant evolutionary conservation, with homologous sequences present on the human Y chromosome and in the genomes of at least five other eutherian mammals examined in early studies . This strong conservation across species suggests fundamental biological roles for this protein.

X-Inactivation Escape

A particularly notable characteristic of XE169 is that it escapes X-inactivation. RT-PCR analysis of somatic cell hybrids containing either an active or inactive human X chromosome on a rodent background demonstrated that XE169 escapes the X-inactivation process . This is significant because most X-linked genes are subject to X-inactivation, making XE169 part of a select group of genes that maintain expression from both X chromosomes in females.

Protein Structure and Domains

Structural Components

KDM5C/XE169 is a multi-domain protein with several functional regions that contribute to its activity as a histone demethylase. According to the protein sequence information available, the structure includes:

  • One ARID (AT-rich interaction domain)

  • One JmjC (Jumonji C) domain

  • One JmjN (Jumonji N) domain

  • Two PHD-type zinc fingers

These DNA-binding motifs suggest this protein is involved in the regulation of transcription and chromatin remodeling . The full-length protein consists of approximately 1560 amino acids, as shown in recombinant protein studies .

Functional Domains

The JmjC domain is particularly crucial as it contains the catalytic center responsible for the demethylase activity. This domain relies on Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation reaction. The ARID domain facilitates interaction with DNA, while the PHD zinc fingers are involved in recognizing specific histone modifications .

Biochemical Function

Molecular Interactions

KDM5C participates in transcriptional repression of neuronal genes by recruiting histone deacetylases and REST at neuron-restrictive silencer elements. It also represses the CLOCK-BMAL1 heterodimer-mediated transcriptional activation of the core clock component PER2 . These interactions highlight KDM5C's role in complex regulatory networks affecting neurodevelopment and potentially circadian rhythms.

Expression Patterns

Tissue Distribution

KDM5C/XE169 is widely expressed across multiple human tissues. Comprehensive expression data from OmnibusX shows the protein's presence across various tissue types:

TissueGTEx CoverageGTEx Average TPMTCGA CoverageTCGA Average TPM
Breast100%7641.22100%64.96
Brain98%5426.52100%52.35
Kidney100%5808.9698%37.59
Liver100%3986.2390%23.91
Lung100%8621.41100%51.48
Ovary100%11834.81100%47.32
Prostate100%7852.00100%44.93
Uterus100%11901.52100%66.94

This widespread expression indicates the fundamental importance of KDM5C across multiple tissue types and biological systems .

Cellular Expression

At the cellular level, KDM5C expression has been observed in various cell types including:

Cell TypeNumber of Supported StudiesAverage Coverage
Endothelial cell5 studies24% ± 11%
Epithelial cell4 studies33% ± 10%
Classical monocyte3 studies21% ± 3%
Ciliated cell3 studies26% ± 7%
Basal cell3 studies20% ± 4%
Astrocyte3 studies20% ± 3%

This cellular distribution pattern suggests roles in various cellular contexts beyond its established functions in neurons .

Role in Epigenetic Regulation

Histone Methylation Dynamics

H3K4 methylation marks are closely correlated with active transcription. E2F-responsive promoters display dynamic changes in H3K4 methylation during cell cycle progression. Research has shown that KDM5C/XE169 participates in these dynamics by removing tri-methylation marks on H3K4 .

Studies have demonstrated that KDM5C associates with the E2F4 transcription factor via the pocket protein p130 in a cell-cycle-stage specific manner. This association is dependent on the LxCxE motif. RNAi experiments revealed that p130 recruits KDM5C to E2F-responsive promoters in early G1 phase to bring about H3K4 demethylation and gene repression .

Enhancer Regulation

SILAC mass spectrometry experiments with mononucleosomes identified multiple H3K4me1-associated proteins involved in chromatin remodeling. Research has shown that H3K4me1 augments association of the chromatin-remodeling complex BAF to enhancers in vivo and that H3K4me1-marked nucleosomes are more efficiently remodeled by the BAF complex .

Clinical Significance

Disease Associations

Mutations in the XE169/KDM5C gene have been associated with X-linked cognitive disability . Specifically, the gene has been linked to:

  • Intellectual Developmental Disorder, X-Linked, Syndromic, Claes-Jensen Type

  • Syndromic X-Linked Intellectual Disability Claes-Jensen Type

These associations highlight the crucial role of KDM5C in neurodevelopment and cognitive function.

Related Pathways

Among the pathways related to KDM5C function are:

  • Chromatin organization

  • RNA Polymerase I Promoter Opening

Understanding these pathways provides insights into the molecular mechanisms through which KDM5C dysfunction leads to developmental disorders.

Research Tools and Methods

Inhibitors and Chemical Probes

These chemical tools are valuable for studying the biological roles of KDM5C and potentially developing therapeutic approaches targeting its activity.

Antibodies and Protein Detection

Commercial antibodies such as the Anti-Histone Demethylase JARID1C Antibody (clone 2B4.2) are available for detecting the protein in western blot applications. These tools enable researchers to study KDM5C expression and regulation in various experimental contexts .

Recombinant Proteins

Recombinant human KDM5C/JARID1C/SMCX proteins covering the amino acid range 2-1560 are commercially available for functional studies. These proteins are typically produced in baculovirus-infected Sf9 cells and can be used for enzyme activity assays and structural studies .

Historical Research Trends

Growth of Structural Biology Understanding

The understanding of proteins like KDM5C has grown dramatically over the past decades, reflecting the rapid expansion of structural biology as a field. The Protein Data Bank (PDB) statistics show an exponential growth in the number of unique protein sequences in released PDB structures:

YearNumber of New Protein SequencesTotal Number of Protein Sequences
20001,0795,254
20052,54414,051
20103,17129,583
20153,57547,024
20205,67470,270
2025 (partial)1,97996,220

This growth has facilitated better understanding of proteins like KDM5C through improved structural characterization techniques .

NameSource References
XE169Original discovery name
KDM5CCurrent systematic name
JARID1CEarlier systematic name
SMCXHistorical name
DXS1272EAlternative designation
Jumonji/ARID domain-containing protein 1CDescriptive name
Lysine-specific demethylase 5CFunctional name
[Histone H3]-trimethyl-L-lysine(4) demethylase 5CEnzymatic activity-based name

This multiplicity of names reflects the progression of our understanding of this protein's function over time.

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